1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside, commonly known as sucralose, is an artificial sweetener derived from sucrose. It is classified as a chlorinated derivative of sugar, specifically a disaccharide composed of 1,6-dichloro-1,6-dideoxyfructose and 4-chloro-4-deoxygalactose. Sucralose is approximately 600 times sweeter than sucrose and is widely used in food and beverage products as a low-calorie sweetener due to its stability under heat and its non-metabolizable nature in the human body .
Sucralose was discovered in 1976 by researchers at Tate & Lyle and has been commercially available since the late 1990s. It is produced through a multi-step process that involves the selective chlorination of sucrose. The compound is recognized for its safety and efficacy by various regulatory bodies, including the U.S. Food and Drug Administration and the European Food Safety Authority .
The synthesis of 1-chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves several key steps:
This multi-step process ensures that only the desired positions on the sucrose molecule are modified, resulting in a stable and sweet compound .
The molecular structure of sucralose can be represented as follows:
The presence of chlorine atoms significantly enhances the sweetness of the compound while rendering it non-metabolizable by the human body, which contributes to its low-calorie profile .
Sucralose undergoes several chemical reactions that are relevant to its stability and functionality:
These reactions are critical for understanding both the safety profile and the potential applications of sucralose in food products .
Sucralose's mechanism of action primarily involves its interaction with taste receptors on the tongue:
This mechanism allows sucralose to be utilized effectively as a sugar substitute in various dietary applications .
Sucralose has numerous applications in scientific and commercial contexts:
Its versatility and safety profile have made it a popular choice among manufacturers looking to reduce caloric content without sacrificing taste .
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